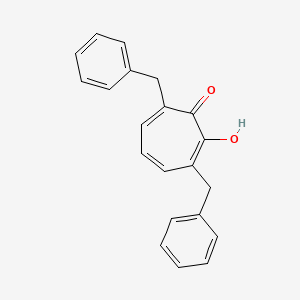
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of tropones Tropones are characterized by a seven-membered ring with three conjugated double bonds and a ketone group This compound is a derivative of tropolone, which has an additional hydroxy group at the second position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one can be achieved through several methodsThe reaction conditions typically involve the use of anhydrous aluminum chloride as a catalyst and benzyl chloride as the alkylating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis process.
化学反应分析
Types of Reactions: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzyl positions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride with anhydrous aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Formation of 3,7-Dibenzyl-2-ketocyclohepta-2,4,6-trien-1-one.
Reduction: Formation of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
作用机制
The mechanism of action of 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxy and ketone groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzyl groups may enhance its binding affinity to specific receptors, modulating various biological pathways.
相似化合物的比较
Tropolone: A parent compound with a similar structure but without the benzyl groups.
Cyclohepta-2,4,6-trien-1-one: Another related compound with a simpler structure, lacking the hydroxy and benzyl groups.
Uniqueness: 3,7-Dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one stands out due to the presence of benzyl groups, which enhance its chemical reactivity and potential applications. The combination of hydroxy, ketone, and benzyl groups provides a unique platform for exploring new chemical reactions and biological activities.
属性
CAS 编号 |
52955-60-9 |
|---|---|
分子式 |
C21H18O2 |
分子量 |
302.4 g/mol |
IUPAC 名称 |
3,7-dibenzyl-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H18O2/c22-20-18(14-16-8-3-1-4-9-16)12-7-13-19(21(20)23)15-17-10-5-2-6-11-17/h1-13H,14-15H2,(H,22,23) |
InChI 键 |
ZGDWVGFIBZKRNK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(C(=O)C(=CC=C2)CC3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



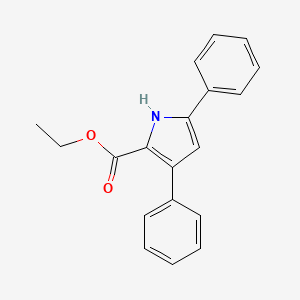
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)
![4-Bromo-2,6-bis[(dimethylamino)methyl]phenol](/img/structure/B14646872.png)
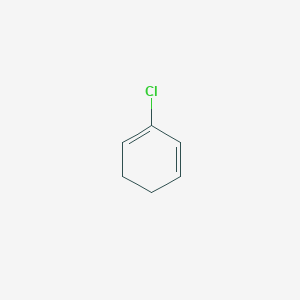
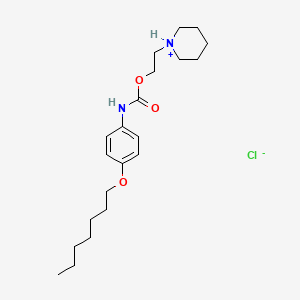
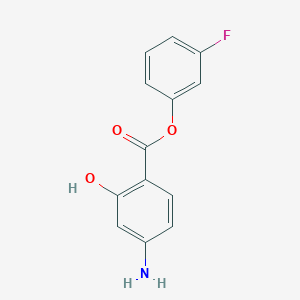

![1,4,5,6-Tetrachlorobicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B14646902.png)
![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)


